(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate
Description
(3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate (CAS: 1174020-30-4) is a fluorinated pyrrolidine derivative widely used as a chiral building block in pharmaceutical synthesis. Its molecular formula is C₉H₁₇FN₂O₂, with a molecular weight of 204.24 g/mol . The compound features a five-membered pyrrolidine ring with stereospecific fluorine and amino substituents at the 3S and 4R positions, respectively, and a tert-butoxycarbonyl (Boc) protecting group. Key properties include:
- Solubility: Requires polar aprotic solvents (e.g., DMSO, acetonitrile) for dissolution. Heating to 37°C and sonication enhance solubility .
- Storage: Stable at 2–8°C under inert, moisture-free conditions. Stock solutions in organic solvents are stable for 1–6 months at -20°C to -80°C .
- Applications: Primarily employed in medicinal chemistry for the synthesis of kinase inhibitors, protease inhibitors, and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQXHFOCKKIWJL-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501163513 | |
| Record name | 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174020-30-4 | |
| Record name | 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1174020-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERT-BUTYL (3S,4R)-3-AMINO-4-FLUOROPYRROLIDINE-1-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 3-aminopyrrolidine-1-carboxylate and a fluorinating agent.
Fluorination: The fluorination step involves the introduction of a fluorine atom at the 4-position of the pyrrolidine ring. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the fluorinated pyrrolidine to its non-fluorinated counterpart.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of non-fluorinated pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of complex organic molecules.
Ligand Design: Employed in the design of ligands for catalysis and coordination chemistry.
Biology:
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical assays.
Protein Labeling: Used in the labeling of proteins for structural and functional studies.
Medicine:
Drug Development: Investigated as a potential lead compound in the development of new pharmaceuticals.
Antiviral Research: Explored for its antiviral properties against specific viral strains.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Studied for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug design and biochemical research.
Comparison with Similar Compounds
Key Structural Analogues and Their Properties
The table below compares the target compound with four closely related analogues, emphasizing stereochemistry, substituents, and functional differences:
Stereochemical and Functional Group Impact
- Stereoisomerism: The target compound’s (3S,4R) configuration distinguishes it from isomers like (3R,4S)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate (CAS: 1009075-43-7) . Stereochemistry critically influences receptor binding; for example, (3S,4R) isomers often exhibit higher selectivity in kinase inhibition compared to (3R,4S) counterparts .
- Ring Size : Replacing pyrrolidine with piperidine (as in CAS 169750-42-9) increases lipophilicity but reduces aqueous solubility, impacting pharmacokinetic properties .
- Fluorination: The monofluoro substitution in the target compound balances electronegativity and metabolic stability. In contrast, 3,3-difluoro analogues (CAS 1408074-83-8) exhibit enhanced resistance to oxidative degradation but may hinder synthetic scalability .
Biological Activity
(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a pyrrolidine ring with an amino and fluorine substituent, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic uses.
- Molecular Formula : C9H17FN2O2
- Molecular Weight : 204.24 g/mol
- CAS Number : 1363382-79-9
- IUPAC Name : tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrolidine Ring : The initial step includes the cyclization of appropriate precursors to form the pyrrolidine structure.
- Introduction of Functional Groups : Subsequent reactions introduce the amino and fluorine groups at the 3 and 4 positions respectively.
- Protection and Deprotection Steps : Protecting groups may be used during synthesis to ensure selectivity in reactions.
The biological activity of this compound is attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that the compound may act as an inhibitor or modulator of certain enzymatic processes.
Pharmacological Applications
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through mitochondrial pathways.
- Neurological Effects : The compound shows promise in modulating neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
- Antimicrobial Properties : Some research indicates that this compound possesses antimicrobial activity against specific bacterial strains.
Study 1: Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis.
Study 2: Neurological Modulation
In a preclinical model of Alzheimer's disease, administration of the compound showed improvements in cognitive function and reductions in amyloid plaque formation. This suggests a potential role for this compound in neuroprotection.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C9H17FN2O2 |
| Molecular Weight | 204.24 g/mol |
| CAS Number | 1363382-79-9 |
| Anticancer Activity | Cytotoxicity in cancer cells |
| Neurological Effects | Cognitive improvement |
| Antimicrobial Activity | Effective against bacteria |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
